![molecular formula C7H5ClF3NO B052540 4-Chloro-3-(trifluoromethoxy)aniline CAS No. 97608-50-9](/img/structure/B52540.png)
4-Chloro-3-(trifluoromethoxy)aniline
Overview
Description
4-Chloro-3-(trifluoromethoxy)aniline is a chloroaniline and a member of monochlorobenzenes and (trifluoromethyl)benzenes . It is used in the synthesis of anticancer agents and antitumor medicaments . It also acts as an intermediate in the production of labelled Riluzole, a neuroprotective agent .
Synthesis Analysis
The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethoxy)aniline has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques .Chemical Reactions Analysis
The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethoxy)aniline has a molecular formula of C7H5ClF3NO and a molecular weight of 211.57 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl (TFM, -CF3) group has been found in many FDA-approved drugs over the last 20 years . For instance, the drug Sorafenib, which has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a structure similar to 4-Chloro-3-(trifluoromethoxy)aniline .
Organic Synthesis
Compounds with structures similar to 4-Chloro-3-(trifluoromethoxy)aniline have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules. Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
Synthesis of Liquid-Crystalline Polymethacrylates
4-(Trifluoromethoxy)aniline was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
Synthesis of 3-(quinolin-3-yl)acrylates Derivatives
4-(Trifluoromethoxy)aniline was also used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates .
Synthesis of Novel Shiff Bases
4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Shiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
Safety And Hazards
When handling 4-Chloro-3-(trifluoromethoxy)aniline, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. It should only be used under a chemical fume hood. Inhalation of mist/vapors/spray should be avoided. It should not be ingested. If swallowed, immediate medical assistance should be sought .
Future Directions
4-Chloro-3-(trifluoromethoxy)aniline is used in the synthesis of anticancer agents and antitumor medicaments . It also acts as an intermediate in the production of labelled Riluzole, a neuroprotective agent . This suggests that it may have potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTSQATWCKAOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539733 | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)aniline | |
CAS RN |
97608-50-9 | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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